

# Unveiling the Dual-Target Specificity of DEG-35: A Technical Guide

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## Compound of Interest

Compound Name: DEG-35

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This technical guide provides an in-depth analysis of **DEG-35**, a novel cereblon-dependent molecular glue degrader, engineered for the dual targeting of the hematopoietic-specific transcription factor IKZF2 (Helios) and the therapeutically relevant kinase CK1 $\alpha$  (casein kinase 1 alpha). Developed for the treatment of acute myeloid leukemia (AML), **DEG-35** demonstrates a multitargeted approach to enhance therapeutic efficacy by inducing the degradation of two key proteins implicated in leukemogenesis.<sup>[1][2]</sup> This document details the quantitative metrics of **DEG-35**'s activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

## Quantitative Assessment of DEG-35 Activity

The efficacy and specificity of **DEG-35** have been quantified through a series of in vitro assays, with the key data summarized below.

### Table 1: In Vitro Degradation and Proliferation Inhibition

Cell Line	Cancer Type	Target	DC <sub>50</sub> (nM)	D <sub>max</sub> (%)	IC <sub>50</sub> (nM)
MOLM-13	Acute Myeloid Leukemia	IKZF2	~1-10	>90	2.5
MOLM-13	Acute Myeloid Leukemia	CK1α	~1-10	>90	2.5
MV4-11	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	3.9
OCI-AML3	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	10.4
U937	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	26.1
THP-1	Acute Myeloid Leukemia	IKZF2/CK1α	Not Reported	Not Reported	35.8

DC<sub>50</sub>: Half-maximal degradation concentration. D<sub>max</sub>: Maximum degradation. IC<sub>50</sub>: Half-maximal inhibitory concentration for cell viability after 72 hours of treatment. Data extracted from Park, Sun-Mi, et al. (2023).[3]

## Table 2: Binding Affinities and Ternary Complex Formation

Binding Interaction	Assay	K <sub>n</sub> (nM)
DEG-35 to CRBN	HTR-FRET	472.6
Lenalidomide to CRBN	HTR-FRET	804.7

Ternary Complex	Assay	Relative Strength
CRBN + DEG-35 + CK1 $\alpha$	AlphaScreen	Significantly stronger than Lenalidomide

K<sub>n</sub>: Dissociation constant. HTR-FRET: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer. Data extracted from Park, Sun-Mi, et al. (2023).[3]

### Table 3: Selectivity Profile of DEG-35

Protein	Degradation at 1 $\mu$ M
IKZF1	Partial
GSPT1	Yes (at concentrations >1 $\mu$ M)

Data extracted from Curnutt, Nicole M., et al. (2023).[4]

## Core Experimental Protocols

This section outlines the key methodologies employed in the characterization of **DEG-35**'s dual-target specificity.

### Cell Culture and Viability Assays

- Cell Lines: Human AML cell lines (MOLM-13, MV4-11, OCI-AML3, U937, THP-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Viability Assay: Cells were seeded in 96-well plates and treated with a serial dilution of **DEG-35** for 72 hours. Cell viability was assessed using CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured on a plate reader, and IC<sub>50</sub> values were calculated using a non-linear regression model.

### Immunoblotting for Protein Degradation

- Sample Preparation: Cells were treated with specified concentrations of **DEG-35** for various time points. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA

buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

- **Western Blotting:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against IKZF2, CK1 $\alpha$ , IKZF1, GSPT1, and a loading control (e.g., GAPDH or  $\beta$ -actin) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.

## Global Quantitative Proteomics

- **Experimental Setup:** MOLM-13 cells were treated with 50 nM **DEG-35** or vehicle control for 2 hours.
- **Sample Processing:** Cell pellets were lysed, and proteins were digested with trypsin. The resulting peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
- **Mass Spectrometry:** Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Raw data was processed to identify and quantify proteins. The relative abundance of proteins in **DEG-35** treated samples was compared to the vehicle control to identify significantly downregulated proteins.

## Co-Immunoprecipitation (Co-IP)

- **Cell Transfection and Treatment:** HEK293T cells were transiently transfected with Flag-tagged CRBN and, where necessary, with constructs expressing the target protein (e.g., IKZF2). Cells were then treated with **DEG-35**.
- **Immunoprecipitation:** Cell lysates were incubated with anti-Flag antibody-conjugated magnetic beads to pull down the CRBN complex.

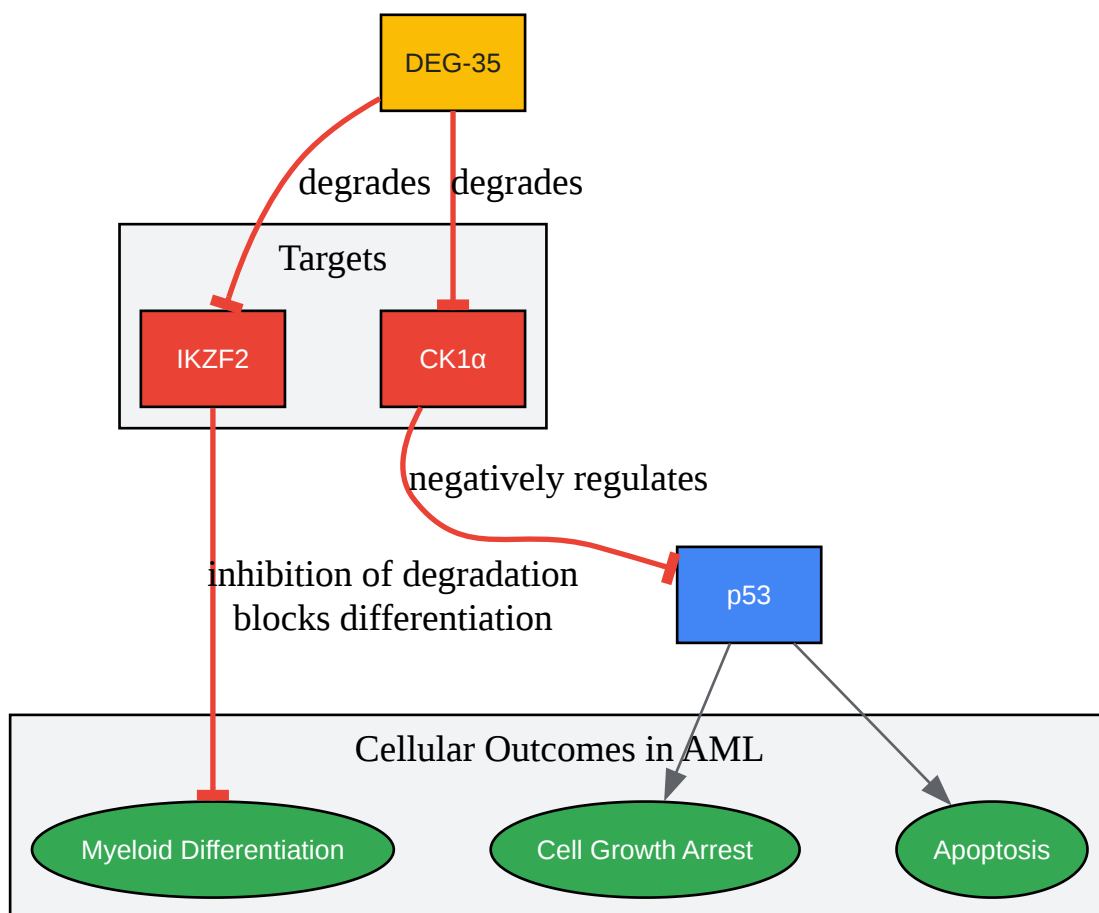
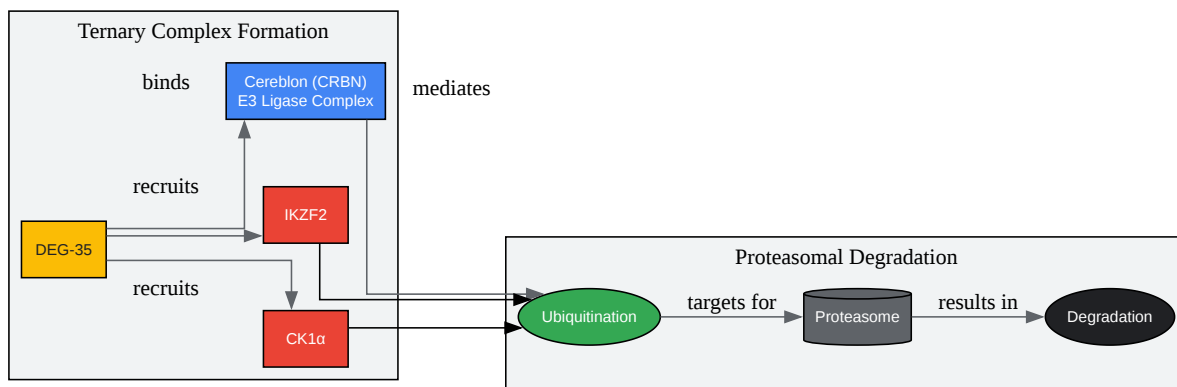
- Analysis: The immunoprecipitated proteins were eluted and analyzed by western blotting using antibodies against the target proteins (IKZF2 and CK1 $\alpha$ ) to detect their interaction with CRBN.

## In Vivo Murine AML Model

- Model System: Immunocompromised mice (e.g., NSG mice) were engrafted with human AML cells (e.g., MOLM-13).
- Treatment: Once leukemia was established, mice were treated with **DEG-35** or a more soluble analog, DEG-77, via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).
- Monitoring: Disease progression was monitored by assessing tumor burden (e.g., through bioluminescence imaging if cells are luciferase-tagged) and overall survival.
- Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and spleen were harvested to assess the degradation of target proteins (IKZF2 and CK1 $\alpha$ ) by immunoblotting.

## Visualizing the Mechanism and Pathways of DEG-35

The following diagrams illustrate the molecular mechanism of action of **DEG-35** and the downstream signaling consequences of its dual-target degradation.





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